![molecular formula C22H24FNO3 B3026169 Magl-IN-1 CAS No. 2324160-91-8](/img/structure/B3026169.png)
Magl-IN-1
Übersicht
Beschreibung
Magl-IN-1 is a potent, selective, reversible, and competitive inhibitor of MAGL (Monoacylglycerol lipase), with an IC50 of 80 nM . It exhibits anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It blocks MAGL in cell-based as well as in vivo assays .
Chemical Reactions Analysis
Magl-IN-1 inhibits the hydrolysis of 2-oleoyl glycerol (2-OG) in a concentration-dependent manner in U937 cells, with an IC50 of 193 nM . It also inhibits 2-OG hydrolysis in a concentration-dependent manner in mouse brain membrane preparations, with an IC50 of 2.1 μM .
Wissenschaftliche Forschungsanwendungen
Neurological Disorders and Neuroprotection
Monoacylglycerol lipase (MAGL) plays a crucial role in the metabolism of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid. By inhibiting MAGL, “Magl-IN-1” could enhance 2-AG levels, potentially mitigating neuroinflammation and promoting neuroprotection . This application holds promise for conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury.
Pain Management and Analgesia
Given its role in modulating endocannabinoid signaling, “Magl-IN-1” may contribute to pain relief. By inhibiting MAGL, it could increase 2-AG levels, activating cannabinoid receptors (CB1R and CB2R) and dampening pain pathways . Researchers are exploring its potential as an analgesic agent.
Anti-Inflammatory Effects
MAGL inhibitors, including “Magl-IN-1,” have shown anti-inflammatory properties. By preventing 2-AG breakdown, they reduce pro-inflammatory eicosanoids, potentially benefiting conditions like rheumatoid arthritis and inflammatory bowel disease .
Cancer Therapeutics
Emerging evidence suggests that MAGL inhibition impacts cancer progression. By altering lipid metabolism and modulating inflammation, “Magl-IN-1” might have implications in cancer treatment . Further studies are needed to explore its potential in specific cancer types.
Metabolic Disorders
MAGL inhibitors could influence metabolic pathways. By affecting lipid metabolism and endocannabinoid signaling, “Magl-IN-1” might be relevant in managing obesity, diabetes, and related metabolic disorders .
Drug Addiction and Substance Abuse
Endocannabinoids play a role in reward pathways. By modulating 2-AG levels, “Magl-IN-1” might influence addiction-related behaviors and substance abuse . Studies are ongoing to explore this application.
Cardiovascular Health
Although less explored, MAGL inhibition could affect cardiovascular health. By altering lipid signaling and inflammation, “Magl-IN-1” might have implications in preventing cardiovascular diseases .
Wirkmechanismus
Target of Action
Magl-IN-1 is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a pivotal role in the degradation of monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in modulating various physiological processes such as pain sensation, appetite regulation, and immune responses .
Mode of Action
Magl-IN-1 works by binding to the active site of the MAGL enzyme, thereby blocking its ability to hydrolyze 2-AG into arachidonic acid and glycerol . This inhibition leads to an accumulation of 2-AG in the brain and peripheral tissues, which can activate cannabinoid receptors (CB1 and CB2) more effectively . The activation of these receptors contributes to various physiological responses, including analgesia, anti-inflammatory effects, and neuroprotection .
Biochemical Pathways
MAGL controls the level of free fatty acids (FFAs) which play a major role in tumorigenesis . By inhibiting MAGL, Magl-IN-1 increases the levels of 2-AG, thereby enhancing endocannabinoid signaling and offering a range of potential clinical applications . The precise mechanism of action involves the inhibition of the serine hydrolase activity of MAGL, which is essential for the hydrolysis of monoacylglycerols .
Pharmacokinetics
Some recent identified irreversible inhibitors present a good pharmacokinetic profile and are highly effective in reducing inflammation in vivo .
Result of Action
Magl-IN-1 exhibits anti-proliferative effects against human breast, colorectal, and ovarian cancer cells . It has been found to reduce neuroinflammation, decrease amyloid-beta plaque formation, and improve cognitive function . These effects are attributed to the anti-inflammatory and neuroprotective properties of elevated 2-AG levels .
Action Environment
Environmental factors such as light, temperature, and pollution could potentially alter our DNA and gene expression, particularly as climate change continues . These factors could influence the action, efficacy, and stability of Magl-IN-1.
Eigenschaften
IUPAC Name |
[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUBZNFATQKRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magl-IN-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.